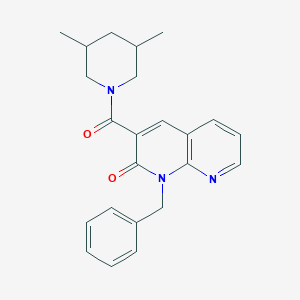
3,5-Dibromo-4-fluorotoluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dibromo-4-fluorotoluene is a chemical compound that is used in various chemical reactions . It is often employed as a starting reagent in the synthesis of other compounds .
Synthesis Analysis
The synthesis of 3,5-Dibromo-4-fluorotoluene involves several steps. It has been used as an intermediate in the synthesis of Fluoro-bromo derivatives of Benzoic Acid . The process involves reactions such as diazo reaction at high temperature, Sandmeyer reaction, reduction, and Schiemann reaction .Molecular Structure Analysis
The molecular formula of 3,5-Dibromo-4-fluorotoluene is C7H6BrF . The molecular weight is 189.03 . The structure includes a benzene ring with bromine and fluorine substituents .Chemical Reactions Analysis
3,5-Dibromo-4-fluorotoluene is involved in various chemical reactions. For instance, it has been used as a starting reagent in the synthesis of [4-fluoro-3-(trimethylsilyl)benzyl]guanidine . It was also employed as a benzyne precursor in the synthesis of 6-methyl-1,2,3,4-tetrahydro-2,3-(benzylidenedioxy)-1,4-ethenonapthalene .Physical And Chemical Properties Analysis
3,5-Dibromo-4-fluorotoluene is a liquid at room temperature . It has a boiling point of 169 °C and a density of 1.507 g/mL at 25 °C . The compound is combustible and may cause skin and eye irritation, as well as respiratory irritation .Aplicaciones Científicas De Investigación
Organic Synthesis
3,5-Dibromo-4-fluorotoluene is often used as a starting reagent in various organic synthesis reactions . For instance, it can be employed in the synthesis of [4-fluoro-3-(trimethylsilyl)benzyl]guanidine .
Pharmaceutical Research
In pharmaceutical research, 3,5-Dibromo-4-fluorotoluene can be used as an intermediate for the synthesis of various pharmaceutical compounds . It’s also used in the preparation of 3-bromo-4-fluorotoluene, which is a key intermediate in the synthesis of certain pharmaceuticals .
Chemical Synthesis
3,5-Dibromo-4-fluorotoluene is used in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . It’s also used in the synthesis of 6-methyl-1,2,3,4-tetrahydro-2,3-(benzylidenedioxy)-1,4-ethenonapthalene .
Material Science
In material science, 3,5-Dibromo-4-fluorotoluene can be used in the development of new materials . Its unique chemical properties can contribute to the creation of materials with novel characteristics .
Environmental Science
3,5-Dibromo-4-fluorotoluene can be used in environmental science research, particularly in studies related to pollution and contamination . Its properties can be used to understand the behavior and impact of similar compounds in the environment .
Biochemistry
In biochemistry, 3,5-Dibromo-4-fluorotoluene can be used in proteomics research . Its unique properties make it a valuable tool in the study of proteins and their functions .
Analytical Chemistry
3,5-Dibromo-4-fluorotoluene can be used in analytical chemistry for the development of new analytical methods . Its unique properties can be leveraged to improve the accuracy and precision of analytical techniques .
Agrochemical Research
In agrochemical research, 3,5-Dibromo-4-fluorotoluene can be used in the synthesis of various agrochemicals . Its unique properties can contribute to the development of more effective and environmentally friendly agrochemicals .
Safety and Hazards
3,5-Dibromo-4-fluorotoluene is considered hazardous. It is combustible and can cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing in the dust/fume/gas/mist/vapors/spray, and using personal protective equipment .
Propiedades
IUPAC Name |
1,3-dibromo-2-fluoro-5-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2F/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXPLJYKMAEZKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2F |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-4-fluorotoluene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[1-[(3-Methylphenyl)methylsulfonyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2616218.png)
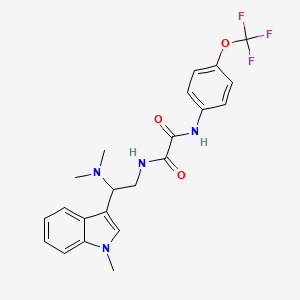
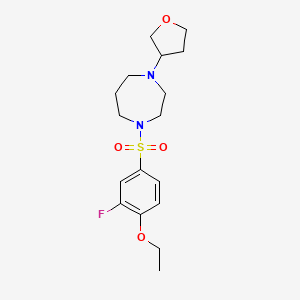
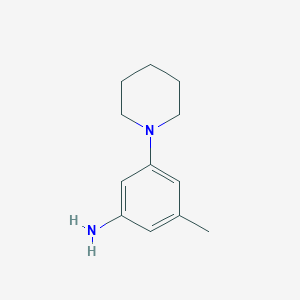
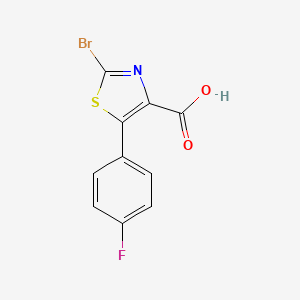
![4-Methyl-5-[2-(methylsulfanyl)ethyl]-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B2616226.png)

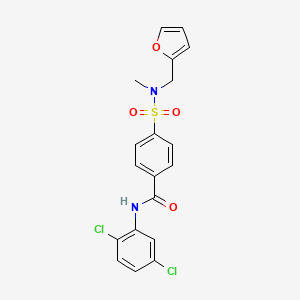
![N-([2,3'-bipyridin]-4-ylmethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2616229.png)
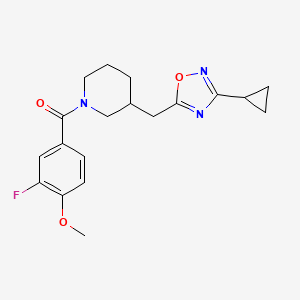
![Ethyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B2616232.png)
![(R)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B2616233.png)
